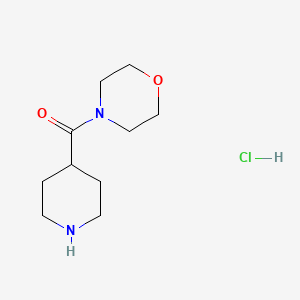
Morpholino(piperidin-4-yl)methanone hydrochloride
Descripción general
Descripción
Morpholino(piperidin-4-yl)methanone hydrochloride is a chemical compound with the CAS Number: 94467-73-9 . It has a molecular weight of 234.73 . The IUPAC name for this compound is 4-(4-piperidinylcarbonyl)morpholine hydrochloride . It is a solid substance that is stored in dry conditions at 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
1. Structural and Bioactive Properties
- Synthesis and Structural Analysis : Morpholino(piperidin-4-yl)methanone derivatives have been synthesized and structurally characterized, demonstrating their stability and potential bioactive properties. For example, a compound with antiproliferative activity was characterized using X-ray diffraction, revealing molecular stability due to inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
2. Synthesis Methodologies
- Preparation Techniques : Research has focused on efficient synthesis methods for these compounds. For instance, using piperidine-4-carboxylic acid and ethyl carbonochloridate, a specific morpholino(piperidin-4-yl)methanone hydrochloride was synthesized, showcasing the availability and practical yield of these processes (Zheng Rui, 2010).
3. Applications in Imaging and Diagnostics
- Imaging Agents in Parkinson's Disease : Derivatives of morpholino(piperidin-4-yl)methanone have been synthesized for use as imaging agents in Parkinson's disease. These compounds show promise in Positron Emission Tomography (PET) imaging for targeting specific enzymes related to the disease (Min Wang et al., 2017).
4. Enzyme Inhibitory Activity
- Inhibition of Enzymes : Certain derivatives have been evaluated for their ability to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing significant potential for the development of enzyme inhibitors (A. Cetin et al., 2021).
5. Antitumor Activity
- Anticancer Potential : Some morpholino(piperidin-4-yl)methanone compounds have shown distinct inhibition of cancer cell proliferation, indicating their potential use in anticancer therapies (Zhi-hua Tang & W. Fu, 2018).
6. Theoretical and Computational Studies
- Molecular Interaction Studies : Detailed theoretical studies, such as Hirshfeld surface analysis and density functional theory calculations, have been conducted to understand the molecular interactions and stability of these compounds (C. S. Karthik et al., 2021).
7. Radiochemical Applications
- Radiopharmaceutical Development : Research has been conducted on automated production of radiopharmaceuticals using morpholino(piperidin-4-yl)methanone derivatives, highlighting their potential in clinical PET studies (Xuyi Yue et al., 2016).
8. Inhibitors for Hormone-Related Cancers
- Targeting Specific Enzymes : Compounds containing morpholino(piperidin-4-yl)methanone have been identified as potent inhibitors of specific enzymes, like AKR1C3, which are of interest in treating hormone-related cancers and leukemia (J. Flanagan et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements: H302-H315-H319-H332-H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with the aldo-keto reductase enzyme akr1c3 . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and lipids, and its inhibition can have significant effects on cellular processes .
Mode of Action
It is suggested that it may act by forming hydrogen bonds with key residues in the ‘oxyanion hole’ of the akr1c3 enzyme . This interaction could inhibit the enzyme’s activity, leading to alterations in the metabolic pathways it regulates .
Biochemical Pathways
The inhibition of AKR1C3 can affect several biochemical pathways. For instance, it can disrupt the metabolism of steroids and prostaglandins, leading to changes in hormone levels and inflammatory responses . Additionally, it may also impact lipid metabolism, potentially influencing cell membrane composition and function .
Pharmacokinetics
Its molecular weight (23473 g/mol ) suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be investigated further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The inhibition of AKR1C3 by Morpholino(piperidin-4-yl)methanone hydrochloride could lead to a variety of cellular effects. These might include alterations in hormone levels, changes in inflammatory responses, and modifications to cell membrane function . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s activity might be influenced by the presence of other molecules in its environment, such as other drugs or metabolites.
Análisis Bioquímico
Biochemical Properties
Morpholino(piperidin-4-yl)methanone hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, such as AKR1C3, by binding to their active sites . This inhibition can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the localization of certain receptors on the cell surface, thereby affecting signal transduction . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For instance, its interaction with AKR1C3 involves hydrogen bonding with specific amino acids in the enzyme’s active site . This binding can result in enzyme inhibition, affecting downstream metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of AKR1C3 can affect the metabolism of steroids and other biomolecules . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its effects on cellular processes. For example, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Propiedades
IUPAC Name |
morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDNPCNUDVZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


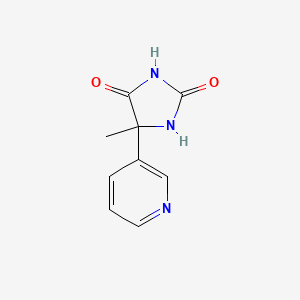
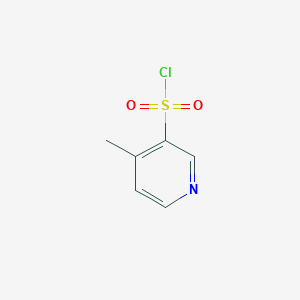
![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)
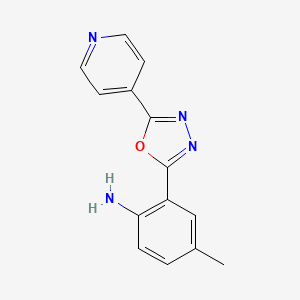
![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)
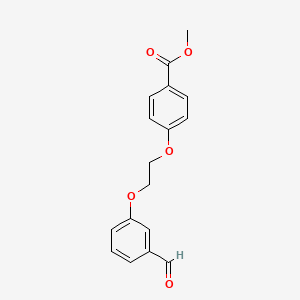

![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)
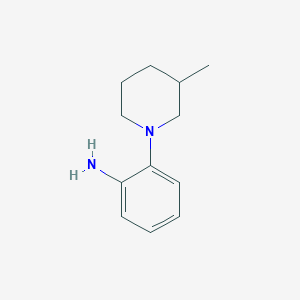
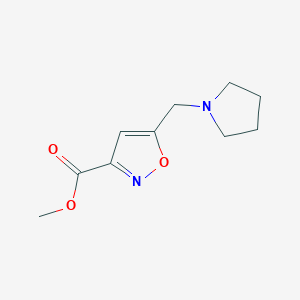

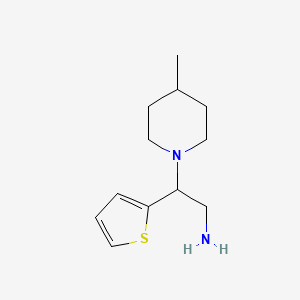
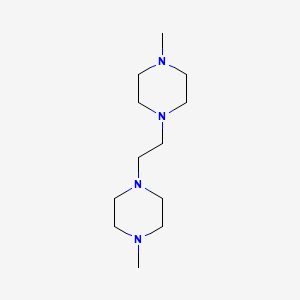
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
